1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride
Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride is an organic compound with the molecular formula C8H12BrClN2O2S2. It is a derivative of piperazine, a heterocyclic organic compound, and features a bromothiophene moiety.
Preparation Methods
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride typically involves the following steps:
Synthesis of 5-Bromothiophene-2-sulfonyl chloride: This is achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.
Reaction with Piperazine: The 5-bromothiophene-2-sulfonyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve similar steps but are optimized for scale, yield, and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a role in binding to these targets, while the piperazine moiety may influence the compound’s overall pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-((5-Chlorothiophen-2-yl)sulfonyl)piperazine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-((5-Methylthiophen-2-yl)sulfonyl)piperazine hydrochloride: Similar structure but with a methyl group instead of bromine.
1-((5-Nitrothiophen-2-yl)sulfonyl)piperazine hydrochloride: Similar structure but with a nitro group instead of bromine.
The presence of different substituents on the thiophene ring can significantly influence the compound’s overall behavior and effectiveness in various applications .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11;/h1-2,10H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRMAMXAZDFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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